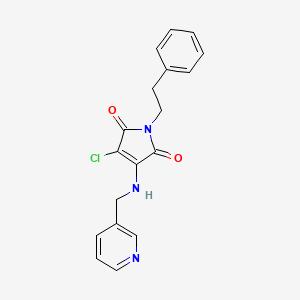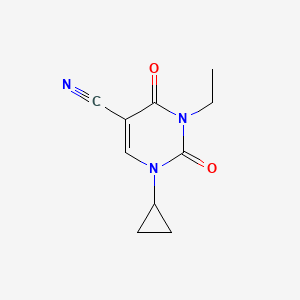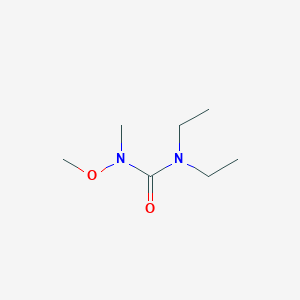![molecular formula C12H9BrN2S B14871734 2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14871734.png)
2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique combination of a bromothiophene ring and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine typically involves the palladium-catalyzed direct heteroarylation of the pyridyl-containing substrates. This method proceeds in moderate to high yields with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . The reaction is regioselective at the C5 position of thiophenes, thiazoles, furans, or pyrroles and tolerates various substituents such as formyl, acetyl, ester, nitrile, or chloro on the heteroarene .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form complex polyheteroaromatic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in direct heteroarylation and coupling reactions.
Organoboron Reagents: Utilized in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include polyheteroaromatic compounds, which are valuable as building blocks in organic synthesis and material science .
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The bromine atom on the thiophene ring and the nitrogen atoms in the imidazo[1,2-a]pyridine core are key sites for chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(5-bromothiophen-2-yl)pyridine
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine is unique due to its specific combination of a bromothiophene ring and an imidazo[1,2-a]pyridine core, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H9BrN2S |
|---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9BrN2S/c1-8-3-2-4-12-14-9(7-15(8)12)10-5-6-11(13)16-10/h2-7H,1H3 |
InChI Key |
FHZLMWAODFEYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-(4-Butoxyphenyl)-3-[(4-chlorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871679.png)
![N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14871686.png)



![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B14871704.png)


![6,8-Diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14871711.png)

![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14871727.png)
